molecular formula C10H15NO2 B15208099 4-Cyclopentyl-2-ethyloxazol-5(4H)-one

4-Cyclopentyl-2-ethyloxazol-5(4H)-one

Cat. No.: B15208099
M. Wt: 181.23 g/mol
InChI Key: IGWAKWFZJHHTCI-UHFFFAOYSA-N
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Description

4-Cyclopentyl-2-ethyloxazol-5(4H)-one is a heterocyclic organic compound that features an oxazole ring substituted with cyclopentyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-2-ethyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopentanone with ethylamine and an appropriate acid catalyst to form the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-2-ethyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-2-ethyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopentyl-2-methyloxazol-5(4H)-one: Similar structure with a methyl group instead of an ethyl group.

    4-Cyclopentyl-2-propyloxazol-5(4H)-one: Similar structure with a propyl group instead of an ethyl group.

    4-Cyclopentyl-2-butyloxazol-5(4H)-one: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

4-Cyclopentyl-2-ethyloxazol-5(4H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-cyclopentyl-2-ethyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C10H15NO2/c1-2-8-11-9(10(12)13-8)7-5-3-4-6-7/h7,9H,2-6H2,1H3

InChI Key

IGWAKWFZJHHTCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(C(=O)O1)C2CCCC2

Origin of Product

United States

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